Cas no 56515-63-0 (1-(2-Amino-6-nitrophenyl)ethanone)

1-(2-Amino-6-nitrophenyl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(2-Amino-6-nitrophenyl)ethanone
- 1-(2-Amino-6-nitrophenyl)ethan-1-one
- DTXSID90737530
- AKOS016001776
- 56515-63-0
- A869926
- SCHEMBL8477874
-
- MDL: MFCD11867798
- インチ: InChI=1S/C8H8N2O3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,9H2,1H3
- InChIKey: KNMHTYKIFIWQJI-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
計算された属性
- せいみつぶんしりょう: 180.05349212g/mol
- どういたいしつりょう: 180.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 88.9Ų
1-(2-Amino-6-nitrophenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019119544-5g |
1-(2-Amino-6-nitrophenyl)ethanone |
56515-63-0 | 95% | 5g |
$2070.30 | 2023-09-01 | |
Alichem | A019119544-25g |
1-(2-Amino-6-nitrophenyl)ethanone |
56515-63-0 | 95% | 25g |
$4775.76 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738212-1g |
1-(2-Amino-6-nitrophenyl)ethan-1-one |
56515-63-0 | 98% | 1g |
¥7216.00 | 2024-05-08 | |
Crysdot LLC | CD12060606-1g |
1-(2-Amino-6-nitrophenyl)ethanone |
56515-63-0 | 95+% | 1g |
$1072 | 2024-07-24 | |
Alichem | A019119544-10g |
1-(2-Amino-6-nitrophenyl)ethanone |
56515-63-0 | 95% | 10g |
$2954.70 | 2023-09-01 |
1-(2-Amino-6-nitrophenyl)ethanone 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(2-Amino-6-nitrophenyl)ethanoneに関する追加情報
Introduction to 1-(2-Amino-6-nitrophenyl)ethanone (CAS No. 56515-63-0)
1-(2-Amino-6-nitrophenyl)ethanone, also known by its CAS number 56515-63-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and a nitro group attached to a phenyl ring, along with an ethanone moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular formula of 1-(2-Amino-6-nitrophenyl)ethanone is C9H9N3O2, and its molecular weight is 187.18 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in various chemical reactions and biological assays.
In recent years, 1-(2-Amino-6-nitrophenyl)ethanone has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of antiviral agents. Research published in the Journal of Medicinal Chemistry has highlighted the use of this compound in the development of novel antiviral drugs targeting RNA viruses, such as influenza and hepatitis C. The nitro group in the molecule can be reduced to an amino group, which can then be further modified to enhance the antiviral activity of the final product.
Beyond antiviral applications, 1-(2-Amino-6-nitrophenyl)ethanone has also shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study published in the European Journal of Medicinal Chemistry reported that certain derivatives of 1-(2-Amino-6-nitrophenyl)ethanone were effective in inhibiting the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
The versatility of 1-(2-Amino-6-nitrophenyl)ethanone extends to its use as a building block in the synthesis of other bioactive molecules. Its reactivity with various functional groups allows chemists to introduce additional functionalities that can enhance the pharmacological properties of the final product. For example, researchers have used this compound to synthesize novel inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. These inhibitors have shown promising results in preclinical studies, suggesting potential therapeutic applications.
In addition to its medicinal applications, 1-(2-Amino-6-nitrophenyl)ethanone has also found use in materials science and analytical chemistry. Its unique electronic properties make it suitable for use as a fluorescent probe or as a component in organic electronic devices. Recent advancements in materials science have led to the development of new materials incorporating this compound, which exhibit enhanced performance in terms of conductivity and stability.
The synthesis of 1-(2-Amino-6-nitrophenyl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nitration of 2-aminoacetophenone followed by acetylation to form the desired product. The reaction conditions and choice of reagents can significantly influence the yield and purity of the final compound, making optimization an important aspect of its production.
Safety considerations are crucial when handling 1-(2-Amino-6-nitrophenyl)ethanone. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working under well-ventilated conditions to minimize exposure.
In conclusion, 1-(2-Amino-6-nitrophenyl)ethanone (CAS No. 56515-63-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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